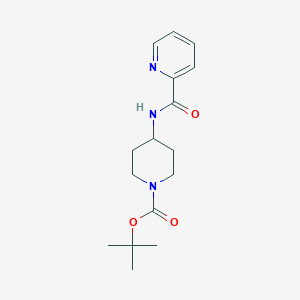

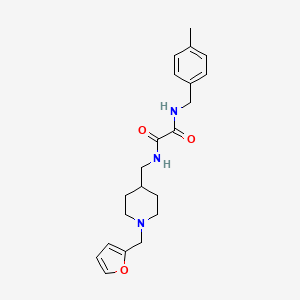

![molecular formula C12H12N2O2S2 B2984211 N'-(2-{[2,3'-bithiophene]-5-yl}ethyl)ethanediamide CAS No. 2097934-95-5](/img/structure/B2984211.png)

N'-(2-{[2,3'-bithiophene]-5-yl}ethyl)ethanediamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bithiophene is a type of organic compound that is part of the thiophene family . It’s often used in the synthesis of larger organic compounds, particularly in the field of organic electronics . Ethanediamide, also known as oxamide, is an organic compound with the formula (CONH2)2 . It’s a white crystalline solid that is soluble in ethanol, slightly soluble in water, and insoluble in diethyl ether .

Synthesis Analysis

Bithiophene can be synthesized through various methods, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination . Oxamide can be produced from hydrogen cyanide, which is oxidized to cyanogen, which is then hydrolyzed .Molecular Structure Analysis

The molecular structure of bithiophene consists of two thiophene rings connected by a single bond . Oxamide has a structure of (CONH2)2 .Chemical Reactions Analysis

Bithiophene can undergo various reactions, including coupling, cycloaddition, and isomerization . Oxamide can react with water to form carboxylic acids .Physical And Chemical Properties Analysis

Bithiophene is a solid at room temperature with a melting point of 32-33 °C . Oxamide is a white crystalline solid that is soluble in ethanol, slightly soluble in water, and insoluble in diethyl ether .Applications De Recherche Scientifique

- Bithiophene Derivatives : The synthesis of novel bithiophene derivatives has been explored using various reactions, including coupling, cycloaddition, and dihydroamination . These derivatives serve as building blocks for organic semiconductors used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells.

- Perovskite Solar Cells (PSCs) : Theoretical studies have investigated hole-transport materials (HTMs) based on the 2,2’-bithiophene core for use in PSCs . These materials play a crucial role in enhancing charge transport and efficiency in perovskite-based solar cells.

- Poly(2,2’-bithiophene) (PBT) : Electrochemically prepared PBT has been employed as an active layer in thermoelectric devices. Depending on the choice of electrode material, PBT can exhibit either p-type or n-type behavior . These organic thermoelectric materials hold promise for energy conversion and waste heat recovery.

Organic Electronics and Optoelectronics

Thermoelectric Devices

Mécanisme D'action

Target of Action

Compounds containing bithiophene units are often used in organic electronics due to their ability to facilitate charge transport

Mode of Action

Bithiophene-containing compounds are known to interact with their targets through π-π stacking, a type of non-covalent interaction between aromatic rings . This interaction can influence the electronic properties of the compound and its targets, leading to changes in their function.

Biochemical Pathways

Compounds with similar structures are often involved in electron transport pathways, particularly in organic electronic devices

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug action, influencing the onset, duration, and intensity of a drug’s effect . It involves the study of how the body absorbs, distributes, metabolizes, and excretes drugs .

Result of Action

The electronic properties of bithiophene-containing compounds can influence the function of their targets, potentially leading to changes at the molecular and cellular levels .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can affect the action of many compounds .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N'-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S2/c13-11(15)12(16)14-5-3-9-1-2-10(18-9)8-4-6-17-7-8/h1-2,4,6-7H,3,5H2,(H2,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQHGFFYKXDXPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC=C(S2)CCNC(=O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B2984130.png)

![4-[[4-(1,1-Dioxothiazinan-2-yl)benzoyl]amino]benzamide](/img/structure/B2984132.png)

![ethyl (5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2984134.png)

![4-(2-(2-methoxy-5-methylphenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2984137.png)

![N'-[2-(cyclohexen-1-yl)ethyl]-N-(3-propan-2-yloxypropyl)oxamide](/img/structure/B2984139.png)

![3-(2-Bicyclo[2.2.1]heptanyl)-1-methylpyrazole-4-carboxylic acid](/img/structure/B2984142.png)

![N-(2-ethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2984146.png)

![N-(1-cyanocyclohexyl)-2-[(3-ethynylphenyl)amino]acetamide](/img/structure/B2984150.png)